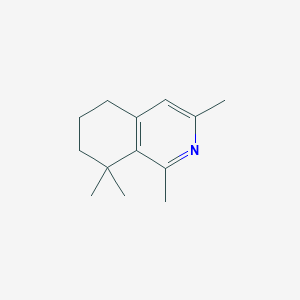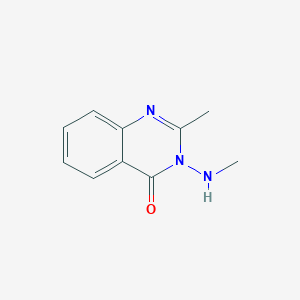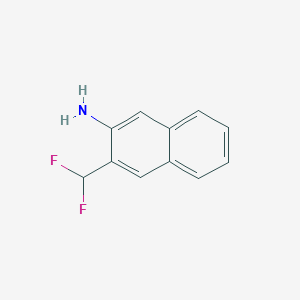
6-Fluoro-2-methylquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methylquinoline-4-carbonitrile is a heterocyclic organic compound characterized by a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, the introduction of a fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 6-Fluoro-2-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, Selectfluor.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine-substituted quinolines.
科学研究应用
6-Fluoro-2-methylquinoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the development of materials with unique electronic and optical properties, such as fluorescent dyes and sensors.
作用机制
The mechanism by which 6-Fluoro-2-methylquinoline-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing its overall biological activity.
相似化合物的比较
6-Fluoro-2-methylquinoline: Lacks the cyano group, which may affect its reactivity and applications.
2-Methylquinoline-4-carbonitrile: Lacks the fluorine atom, potentially altering its chemical properties and biological activity.
6-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a cyano group, impacting its chemical behavior and applications.
Uniqueness: 6-Fluoro-2-methylquinoline-4-carbonitrile is unique due to the combined presence of the fluorine, methyl, and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances its stability and binding interactions, while the cyano group provides a site for further functionalization.
属性
分子式 |
C11H7FN2 |
|---|---|
分子量 |
186.18 g/mol |
IUPAC 名称 |
6-fluoro-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |
InChI 键 |
WWBIRHFHRPXROF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)










